6-Bromo-5-hydroxynicotinamide is a chemical compound derived from nicotinamide, featuring a bromine atom and a hydroxyl group attached to the pyridine ring. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical reactions involving nicotinamide derivatives. It can be sourced from chemical suppliers or synthesized in laboratory settings using established organic chemistry techniques.
6-Bromo-5-hydroxynicotinamide falls under the category of heterocyclic compounds, specifically pyridine derivatives. It is classified as an aromatic amide and can be categorized further based on its functional groups, including halides and alcohols.
The synthesis of 6-Bromo-5-hydroxynicotinamide typically involves the following methods:
The molecular structure of 6-Bromo-5-hydroxynicotinamide can be represented as follows:
The compound features a pyridine ring with:
6-Bromo-5-hydroxynicotinamide can participate in various chemical reactions:
The mechanism of action for biological activity associated with 6-Bromo-5-hydroxynicotinamide may involve:
Research indicates that compounds similar to 6-Bromo-5-hydroxynicotinamide exhibit neuroprotective effects, potentially influencing pathways related to neurodegeneration.
6-Bromo-5-hydroxynicotinamide has several potential applications in scientific research:
This compound represents a valuable subject for ongoing research due to its diverse applications and potential benefits in health sciences.
Fragment-based drug design leverages small, low-molecular-weight compounds (≤300 Da) to efficiently explore chemical space and target protein binding pockets. Nicotinamide scaffolds serve as ideal fragments due to their high ligand efficiency and capacity for strategic modifications. The core pyridine-3-carboxamide structure enables hydrogen bonding with biological targets via the carboxamide group and the ring nitrogen atom, while the planar ring system facilitates π-stacking interactions. In FBDD campaigns, such fragments are screened against targets like the B-cell lymphoma-2 family proteins using biophysical methods (e.g., surface plasmon resonance, X-ray crystallography) to identify weak but efficient binders for optimization [8].
Table 1: FBDD Principles Applied to Nicotinamide Scaffolds
Parameter | Nicotinamide Fragment | Typical FBDD Criteria |
---|---|---|
Molecular weight | 122 Da | ≤300 Da |
Heavy atoms | 9 | ≤20 |
Hydrogen bond donors | 1 | ≤3 |
Hydrogen bond acceptors | 3 | ≤3 |
Calculated LogP | -0.5 | ≤3 |
Ligand efficiency (LE) | ~0.45 (hypothetical) | >0.3 |
The fragment evolution process typically involves:
Bioisosteric replacement optimizes molecular properties while preserving biological activity. For pyridine-based systems like nicotinamide, incorporating bromine at the C6 position serves multiple purposes:
Notable bioisosteres for halogenated pyridine moieties include:
The 6-bromo-5-hydroxynicotinamide structure combines these features, where the bromine atom provides hydrophobic contacts and the ortho-hydroxy group enables salt bridges with targets like B-cell lymphoma-extra large protein [6].
Ligand efficiency metrics quantify the binding contribution per atom, crucial for maintaining drug-like properties during fragment optimization. For 6-bromo-5-hydroxynicotinamide derivatives:
Table 2: Ligand Efficiency Metrics for Brominated Nicotinamide Derivatives
Metric | Formula | Target Range | 6-Bromo-5-hydroxynicotinamide (Projected) |
---|---|---|---|
Ligand Efficiency (LE) | ΔG / Heavy atoms | >0.3 kcal/mol/HA | 0.32–0.38 |
Lipophilic Efficiency (LipE) | pIC₅₀ - LogP | >5 | 4.5–6.0 |
Size Efficiency (SE) | LE × Molecular weight | >20 | ~25 |
Key optimization strategies include:
Derivatives show 2–5-fold improved ligand efficiency over unsubstituted nicotinamide in virtual screening against myeloid cell leukemia-1 protein [6].
Systematic SAR studies reveal critical substituent effects on nicotinamide bioactivity:
Table 3: SAR of C5/C6-Substituted Nicotinamide Derivatives
C5 Substituent | C6 Substituent | Relative Activity | Key Property Changes |
---|---|---|---|
Hydroxy | Hydrogen | Low | High solubility; weak binding |
Methoxy | Bromine | Moderate | Improved LogP; moderate affinity |
Hydrogen | Bromine | Moderate | High lipophilicity; metabolic instability |
Hydroxy | Bromine | High | Balanced LogP/solubility; strong H-bonding |
Fluoro | Bromine | Moderate | Reduced steric bulk; weaker hydrophobic interactions |
Key findings:
The synergistic effect of C5-hydroxy and C6-bromo groups creates a "hydrogen bond-donor/hydrophobic acceptor" pharmacophore unique among nicotinamide-based inhibitors.
Molecular docking simulations position 6-bromo-5-hydroxynicotinamide within the BH3-binding groove of anti-apoptotic proteins. Key interactions identified:
Table 4: Docking Results for 6-Bromo-5-hydroxynicotinamide with B-cell lymphoma-2 Family Proteins
Protein | Glide Score (kcal/mol) | Key Interactions | Binding Pocket Residues |
---|---|---|---|
Myeloid cell leukemia-1 | -8.9 | H-bond: 5-OH with Arg263; Br with Phe318 π-system | Phe228, Val249, Arg263, Phe318 |
B-cell lymphoma-extra large | -7.2 | H-bond: Carboxamide with Asp107; Br with Tyr101 edge-on | Tyr101, Asp107, Phe97 |
B-cell lymphoma-2 | -6.5 | H-bond: Pyridine N with Glu152; weak Br contact | Glu152, Phe104, Tyr199 |
Simulation methodology:
The 5-hydroxy group demonstrates dual functionality: acting as hydrogen bond donor to Arg263 and participating in water-mediated interactions with His224. This explains myeloid cell leukemia-1 selectivity over B-cell lymphoma-2, where the corresponding residue is alanine [3] [6].
The ortho-bromo-hydroxy motif induces a 30° ring rotation compared to unsubstituted nicotinamide, enabling simultaneous hydrophobic contacts and polar interactions—a feature not observed in C4 or C5 monosubstituted analogues [6].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6